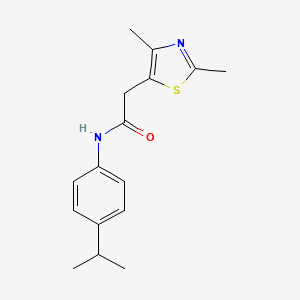
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide, also known as DM-I-78, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thiazole family and has a molecular weight of 336.48 g/mol.
Mécanisme D'action
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their growth. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a low toxicity profile and can be used in combination with other drugs. However, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for the research of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be used in combination with other drugs to enhance their efficacy. Another direction is to study its mechanism of action in more detail. The inhibition of HDACs and COX-2 is just one aspect of its mechanism of action, and further research is needed to fully understand how it works. Finally, the development of more soluble and stable analogs of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide could improve its efficacy and expand its potential applications.
Conclusion:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and develop more soluble and stable analogs. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a promising compound that has the potential to make a significant impact in the field of scientific research.
Méthodes De Synthèse
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2,4-dimethylthiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2,4-dimethylthiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 4-isopropylaniline to form the intermediate product, which is then reacted with acetic anhydride to form 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide.
Applications De Recherche Scientifique
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)13-5-7-14(8-6-13)18-16(19)9-15-11(3)17-12(4)20-15/h5-8,10H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGIVZAOBCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)
